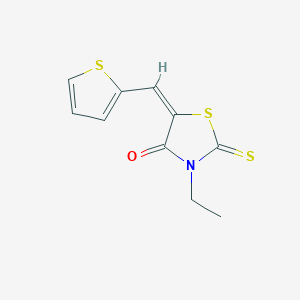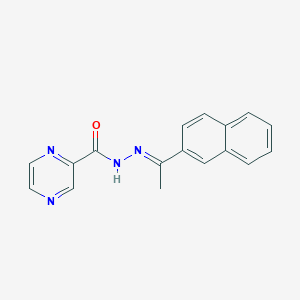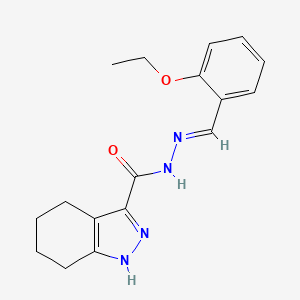![molecular formula C22H24FN3O2 B11667102 (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11667102.png)
(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound with a complex structure It features a pyrazolidine-3,5-dione core, substituted with a 4-fluorophenyl group and a 4-(dipropylamino)benzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the 4-fluorophenyl group and the 4-(dipropylamino)benzylidene moiety. Key steps may include:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the cyclization of appropriate diketones or diesters under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with the pyrazolidine-3,5-dione core.
Addition of the 4-(dipropylamino)benzylidene moiety: This can be accomplished through a condensation reaction between the pyrazolidine-3,5-dione derivative and a benzaldehyde derivative containing the dipropylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
相似化合物的比较
Similar Compounds
- (4Z)-4-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
- (4Z)-4-[4-(diethylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
- (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group and the fluorophenyl moiety may enhance its binding affinity to certain targets and influence its reactivity in chemical reactions.
属性
分子式 |
C22H24FN3O2 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
(4Z)-4-[[4-(dipropylamino)phenyl]methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H24FN3O2/c1-3-13-25(14-4-2)18-9-5-16(6-10-18)15-20-21(27)24-26(22(20)28)19-11-7-17(23)8-12-19/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,27)/b20-15- |
InChI 键 |
DVTAPCUAGQWSKN-HKWRFOASSA-N |
手性 SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
规范 SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Phenyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid propyl ester](/img/structure/B11667021.png)

![Ethyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate](/img/structure/B11667030.png)
![Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11667032.png)
![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11667039.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11667044.png)

![(5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11667082.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667085.png)

![Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11667096.png)
![3-{5-[(Z)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11667099.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667107.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11667110.png)
